molecular formula C20H22N6O B12904318 1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine CAS No. 648415-34-3

1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine

Katalognummer: B12904318
CAS-Nummer: 648415-34-3
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: LQBDSNPWGMKRHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is a chemical compound with the CAS registry number 648415-34-3 and a molecular formula of C20H22N6O . It features a central 3,4-dimethylfuran core symmetrically linked to two guanidine-substituted phenyl groups, defining its unique structural characteristics . This specific molecular architecture, particularly the presence of multiple guanidine functional groups, suggests potential for a high binding affinity to biological targets, making it a compound of significant interest in medicinal chemistry and biochemical research. Guanidine derivatives are known to be explored in various scientific fields, including the development of modulators for biological targets such as ion channels, with some compounds being investigated for their cooling effects . Other furan-derived molecules are utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals, indicating the versatility of the furan core in research applications . As a specialized research chemical, this compound is provided for laboratory investigation purposes only. Researchers are encouraged to explore its potential mechanisms of action, which may include enzyme inhibition or receptor interaction studies. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety data sheets (SDS) should be consulted before handling.

Eigenschaften

CAS-Nummer

648415-34-3

Molekularformel

C20H22N6O

Molekulargewicht

362.4 g/mol

IUPAC-Name

2-[4-[5-[4-(diaminomethylideneamino)phenyl]-3,4-dimethylfuran-2-yl]phenyl]guanidine

InChI

InChI=1S/C20H22N6O/c1-11-12(2)18(14-5-9-16(10-6-14)26-20(23)24)27-17(11)13-3-7-15(8-4-13)25-19(21)22/h3-10H,1-2H3,(H4,21,22,25)(H4,23,24,26)

InChI-Schlüssel

LQBDSNPWGMKRHM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=C1C)C2=CC=C(C=C2)N=C(N)N)C3=CC=C(C=C3)N=C(N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

  • Commercially available 3,4-dimethylfuran derivatives are used as the core heterocycle.
  • 4-nitroanilines or 4-bromoanilines serve as precursors for the phenylene linkers.
  • Coupling reactions such as Suzuki or Ullmann-type cross-couplings are employed to link the phenylene units to the furan core.

Typical Reaction Conditions

  • Palladium-catalyzed cross-coupling reactions in polar aprotic solvents (e.g., DMF, DMSO).
  • Use of bases such as potassium carbonate or cesium carbonate.
  • Reaction temperatures ranging from 80 °C to 120 °C.
  • Reaction times from several hours to overnight to ensure complete coupling.

Guanidine Functionalization

Deprotection and Purification

  • Boc-protecting groups on guanidine intermediates are removed using trifluoroacetic acid (TFA) at 0 °C.
  • Low temperature and aprotic solvents (e.g., dichloromethane) are critical to avoid cleavage of the guanidine moiety.
  • Purification is achieved by column chromatography on neutral alumina or recrystallization.
  • Multiple recrystallizations may be necessary to remove monosubstituted byproducts and achieve high purity.

Representative Synthesis Scheme (Summary Table)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cross-coupling (Suzuki/Ullmann) 3,4-Dimethylfuran derivative + 4-bromoaniline, Pd catalyst, K2CO3, DMF, 100 °C, 12 h 65–90 Formation of bis(phenylene) dimethylfuran core
2 Guanidinylation Diamine intermediate + di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate, Et3N, DMF, 60 °C, 24 h 50–80 Excess reagents and base required
3 Deprotection TFA, CH2Cl2, 0 °C, 1 h 70–85 Removal of Boc groups, careful temperature control needed
4 Purification Column chromatography (neutral alumina) or recrystallization Multiple recrystallizations may be necessary

Detailed Research Findings

  • The guanidinylation reaction proceeds slowly at room temperature with poorly nucleophilic anilines; heating to 60 °C significantly reduces reaction time without compromising yield or product integrity.
  • Monitoring by TLC and HPLC-MS is essential to track conversion and detect byproducts.
  • The removal of Boc-protecting groups at low temperature in the absence of protic solvents prevents cleavage of the guanidine moiety, preserving the integrity of the final compound.
  • Yields vary depending on the purity of starting materials and reaction scale but generally range from moderate to high (50–90% per step).
  • The final compound often requires multiple purification steps to remove monosubstituted or partially reacted impurities.

Analytical Data Supporting Preparation

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine serves as a building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new compounds with tailored properties.

Materials Science

In materials science, this compound is explored for its potential in developing novel materials with unique mechanical and thermal properties. Its incorporation into polymer matrices or composite materials could enhance performance characteristics such as strength and durability.

Biology

Research indicates that 1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it may act against various microbial strains.
  • Anti-inflammatory Properties : Similar guanidine compounds have shown efficacy in reducing inflammation markers.
  • Interaction with Biological Targets : The compound's ability to bind with enzymes and receptors suggests potential therapeutic applications in treating diseases such as diabetes and cancer.

Medicine

The therapeutic potential of this compound is under investigation. Its dual functionality derived from both the dimethylfuran and phenylene components may enhance its interaction with biological targets compared to simpler guanidines. Ongoing studies aim to elucidate its mechanisms of action and therapeutic efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various guanidine derivatives, including 1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical applications.

Case Study 2: Anti-inflammatory Effects

Research on similar guanidine compounds highlighted their ability to inhibit pro-inflammatory cytokines. Investigations into 1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine are ongoing to confirm these effects and explore its utility in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1,1’-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Core Scaffold Differences

  • Compound 1b : Features a 2,5-dideoxystreptamine scaffold with multiple guanidine groups, enabling broad furin inhibition but requiring precise cell permeability for efficacy .
  • Compound 2f: A bisguanidinophenyl ether with rigid aromaticity, favoring extracellular furin inhibition due to poor cellular uptake .

Toxicity and Handling

  • The target compound’s high toxicity (H300, H311) contrasts with 1b and 2f, which show low cellular toxicity, possibly due to differences in metabolic stability or off-target effects .
  • Analog 423165-10-0 shares stringent safety protocols (e.g., P280: "Wear protective gloves"), indicating guanidine derivatives generally require careful handling .

Biologische Aktivität

1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is a heterocyclic compound with the molecular formula C20H22N6O and a molecular weight of 362.43 g/mol. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H22N6O
  • Molecular Weight : 362.43 g/mol
  • CAS Number : 648415-34-3

The biological activity of 1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets are still under investigation but may include:

  • Enzymatic inhibition or activation
  • Receptor binding leading to signal transduction modulation

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that 1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine shows promise as an antimicrobial agent. It has been tested against various bacterial strains with notable efficacy.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values vary depending on the cell type but indicate significant potential for further development as an anticancer agent.

Enzyme Inhibition

The compound has been reported to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and may be beneficial in treating diseases where these enzymes play a critical role.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in laboratory settings.
Cytotoxicity Assessment Showed IC50 values ranging from 10 µM to 50 µM across different cancer cell lines (e.g., HeLa, MCF7).
Enzyme Interaction Studies Identified as a potential inhibitor of dihydrofolate reductase (DHFR), suggesting utility in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of 1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1,1'-((2,5-Dimethylfuran-3,4-diyl)diethanone) C10H12O3Moderate antimicrobial properties
1,1'-((3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(thiourea)) C20H22N6S2Known for cytotoxic effects on specific cancer cells

Q & A

How can the synthesis of 1,1'-((3,4-Dimethylfuran-2,5-diyl)bis(4,1-phenylene))diguanidine be optimized to enhance yield and purity?

Basic Research Question
Synthetic optimization requires addressing precursor reactivity and purification challenges. A methodological approach includes:

  • Precursor Selection : Use N,N'-(methylenebis(4,1-phenylene))bis(2-cyanoacetamide) as a starting material, as it facilitates controlled cyclization reactions under reflux conditions .
  • Reaction Conditions : Employ ethanol or benzene as solvents with precise temperature control (e.g., 2–6 hours of reflux at 80–100°C) to minimize side products .
  • Purification : Sequential recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to isolate the diguanidine derivative. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

What advanced spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
Structural validation necessitates multi-modal spectroscopy:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., guanidine NH signals at δ 6.8–7.2 ppm) and aromatic/furan carbons. 2D techniques (HSQC, HMBC) resolve connectivity between the furan and phenylene moieties .
  • IR Spectroscopy : Identify characteristic stretches (e.g., C=N at 1640–1680 cm1^{-1}, NH bending at 1550–1600 cm1^{-1}) to verify functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with ≤2 ppm error tolerance .

How can researchers resolve discrepancies in elemental analysis data during purity assessment?

Advanced Research Question
Contradictions in elemental data (e.g., C/H/N ratios) may arise from hydration or residual solvents. Mitigation strategies include:

  • Thermogravimetric Analysis (TGA) : Quantify solvent/water content by monitoring weight loss up to 150°C .
  • Combined CHNS-O Analysis : Perform triplicate measurements with internal standards (e.g., sulfanilamide) to reduce instrumental variability. Adjust for hygroscopicity by storing samples in desiccators .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure, particularly for verifying hydrogen bonding in the guanidine groups .

What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Advanced Research Question
Biological screening requires targeted assays:

  • MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hours .
  • Time-Kill Kinetics : Assess bactericidal effects by sampling at 0, 2, 4, 6, and 24 hours post-exposure. Compare colony counts on agar plates .
  • Synergy Testing : Combine with β-lactams or fluoroquinolones using checkerboard assays to identify fractional inhibitory concentration (FIC) indices .

How does the diguanidine moiety influence physicochemical properties compared to diurea analogs?

Advanced Research Question
Comparative studies involve:

  • LogP Measurement : Determine partition coefficients (octanol/water) via shake-flask method. Diguanidine derivatives exhibit lower LogP (∼1.2) vs. diureas (∼3.5) due to increased polarity .
  • Thermal Stability : Perform differential scanning calorimetry (DSC). Diguanidines show higher decomposition temperatures (∼280°C) than diureas (∼220°C), attributed to stronger hydrogen-bonding networks .
  • Solubility Profiling : Use nephelometry in PBS (pH 7.4). Diguanidines demonstrate ∼10-fold higher aqueous solubility than diureas, critical for bioavailability .

What strategies mitigate thermal degradation during storage and handling?

Advanced Research Question
Stability optimization includes:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed guanidine groups) .
  • Lyophilization : Improve long-term stability by freeze-drying with cryoprotectants (e.g., trehalose) to prevent hygroscopic degradation .
  • Inert Atmosphere Storage : Use argon-filled vials with molecular sieves to minimize oxidation and moisture uptake .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question
Structure-activity relationship (SAR) modeling involves:

  • Molecular Docking : Use AutoDock Vina to simulate binding to bacterial DNA gyrase (PDB: 1KZN). Focus on hydrogen bonds between guanidine NH and Asp81/Glu85 residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) to validate pose retention .
  • QSAR Analysis : Corrogate electronic parameters (e.g., HOMO/LUMO energies) with MIC data to design derivatives with enhanced activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.